19-ethyl-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(21),2(10),4(9),5,7,12,16,19-octaene-14,18-dione
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Overview
Description
19-ethyl-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[118002,1004,9016,21]henicosa-1(21),2(10),4(9),5,7,12,16,19-octaene-14,18-dione is a complex organic compound with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-ethyl-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(21),2(10),4(9),5,7,12,16,19-octaene-14,18-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, functional group transformations, and the introduction of heteroatoms such as oxygen, sulfur, and nitrogen. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
19-ethyl-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(21),2(10),4(9),5,7,12,16,19-octaene-14,18-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
19-ethyl-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(21),2(10),4(9),5,7,12,16,19-octaene-14,18-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 19-ethyl-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(21),2(10),4(9),5,7,12,16,19-octaene-14,18-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The compound’s structure allows it to fit into specific binding sites, thereby altering the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde
- 19-ethyl-18-hydroxy-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.0{2,10}.0{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one
Uniqueness
Compared to similar compounds, 19-ethyl-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(21),2(10),4(9),5,7,12,16,19-octaene-14,18-dione stands out due to its specific arrangement of functional groups and rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
19-ethyl-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(21),2(10),4(9),5,7,12,16,19-octaene-14,18-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-4-11-6-12-15(7-14(11)24)26-21(25)13-8-22-18-16-9(2)5-10(3)23-20(16)27-19(18)17(12)13/h5-8,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKYMTLAEQZUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CNC4=C3SC5=C4C(=CC(=N5)C)C)C(=O)OC2=CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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